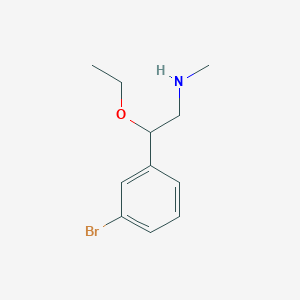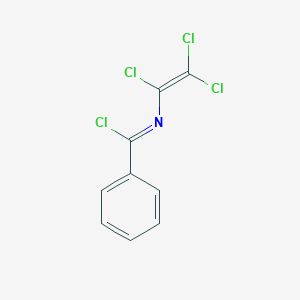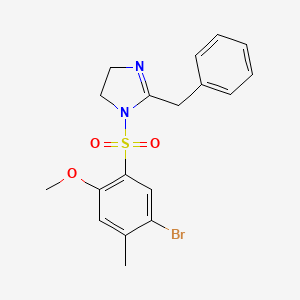
2-(3-bromophenyl)-2-ethoxy-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-2-ethoxy-N-methylethanamine is an organic compound that belongs to the class of phenethylamines This compound features a bromine atom attached to the phenyl ring, an ethoxy group, and an N-methyl group attached to the ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2-ethoxy-N-methylethanamine typically involves multiple steps. One common method includes the following steps:
Nitration: The initial step involves the nitration of a suitable precursor to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is then brominated to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using automated systems to ensure consistency and purity. Techniques such as column purification and high-performance liquid chromatography (HPLC) are often employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-2-ethoxy-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(3-bromophenyl)-2-ethoxy-N-methylethanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-2-ethoxy-N-methylethanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways within cells. The exact mechanism depends on the specific context and application being studied .
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenyl)-2-ethoxyethanamine: Similar structure but lacks the N-methyl group.
2-(3-bromophenyl)-2-methoxy-N-methylethanamine: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
2-(3-bromophenyl)-2-ethoxy-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-ethoxy-N-methylethanamine |
InChI |
InChI=1S/C11H16BrNO/c1-3-14-11(8-13-2)9-5-4-6-10(12)7-9/h4-7,11,13H,3,8H2,1-2H3 |
InChI Key |
YTWPVCMNWZXZDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid](/img/structure/B12120465.png)

![5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B12120471.png)
![ethyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12120472.png)
![Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B12120473.png)

![2-amino-1-(2-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120495.png)


![N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide](/img/structure/B12120503.png)
![1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B12120504.png)
